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Compound of Interest

Compound Name:
5-Tert-butyl-1,3-oxazole-4-

carboxylic acid

Cat. No.: B1343853 Get Quote

The oxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in

numerous biologically active compounds, exhibiting a wide spectrum of activities including

antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Its prevalence

in medicinal chemistry stems from its ability to act as a bioisostere for amide and ester

functionalities, its metabolic stability, and its capacity to engage in key hydrogen bonding

interactions with biological targets.[4][5]

5-Tert-butyl-1,3-oxazole-4-carboxylic acid is a particularly valuable building block that

capitalizes on the inherent utility of the oxazole core while offering distinct synthetic

advantages. The molecule is strategically functionalized with two key groups that dictate its

reactivity and utility:

The Carboxylic Acid (C4-Position): This functional group is the primary reactive handle for

synthetic diversification. It serves as a robust anchor point for the construction of amides,

esters, and other derivatives, allowing for the straightforward introduction of various side

chains and pharmacophoric elements.[1][6]

The Tert-butyl Group (C5-Position): This bulky, lipophilic group provides significant steric

influence. In drug design, this can be leveraged to enhance metabolic stability by shielding

adjacent positions from enzymatic degradation, improve binding affinity by occupying

hydrophobic pockets in a target protein, and modulate the overall physicochemical properties

of the final compound.[1]
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This guide provides an in-depth exploration of the applications of this building block, complete

with detailed protocols and expert insights to facilitate its effective use in research and

development.

Physicochemical and Structural Data
A thorough understanding of a building block's properties is critical for experimental design.

Property Value

IUPAC Name 5-tert-butyl-1,3-oxazole-4-carboxylic acid

Molecular Formula C₈H₁₁NO₃[7]

Molecular Weight 169.18 g/mol [8]

CAS Number 914637-34-6[8]

Appearance White to off-white solid (typical)

Predicted pKa ~3.5 - 4.5 (Carboxylic Acid)

Predicted LogP ~1.5 - 2.0

Core Applications & Synthetic Potential
The primary utility of 5-tert-butyl-1,3-oxazole-4-carboxylic acid lies in its role as a precursor

for more complex molecular architectures, primarily through reactions at the carboxylic acid

moiety. The workflow below illustrates the main synthetic pathways.
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Caption: Synthetic diversification pathways for the title building block.

Application Protocols: From Building Block to
Target Molecule
The following protocols are robust, field-proven methods for the derivatization of 5-tert-butyl-
1,3-oxazole-4-carboxylic acid. The causality behind reagent choice and reaction conditions is

explained to empower researchers to adapt these methods as needed.

Protocol 1: Amide Bond Formation via HATU-Mediated
Coupling
Amide coupling is the most frequent reaction in medicinal chemistry.[9] This protocol utilizes

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of

substrates, including those that may be sterically hindered or electronically challenging.[9][10]
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Caption: Key steps in the HATU-mediated amide coupling protocol.

Materials & Reagents:

5-Tert-butyl-1,3-oxazole-4-carboxylic acid (1.0 equiv)

Desired amine (1.1 - 1.2 equiv)

HATU (1.2 equiv)

N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (Saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add 5-tert-butyl-1,3-oxazole-4-carboxylic acid (1.0 equiv).

Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M). Stir

the solution at room temperature.
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Expert Insight: DMF is an excellent solvent for amide couplings due to its polar aprotic

nature, which effectively solvates the reactants and intermediates. Ensure it is anhydrous,

as water will hydrolyze the activated ester intermediate.

Reagent Addition: Add the amine (1.1-1.2 equiv), followed by HATU (1.2 equiv), and finally

DIEA (3.0 equiv). The addition of DIEA, a non-nucleophilic base, is often last and may cause

a slight exotherm.

Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea

intermediate, which is then converted to an active HOBt ester. DIEA is crucial to

deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction

forward.[10][11] A slight excess of the amine and coupling agent ensures complete

consumption of the starting acid.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is

consumed (typically 1-4 hours).

Aqueous Workup (Quenching): Once the reaction is complete, pour the mixture into a

separatory funnel containing water or 0.5 M HCl. Extract the aqueous phase three times with

an organic solvent such as ethyl acetate.

Expert Insight: This step removes the water-soluble DMF and excess reagents like DIEA

salts.

Organic Wash: Combine the organic layers and wash sequentially with saturated aqueous

NaHCO₃ (to remove any unreacted acid and HOBt), water, and finally brine.

Causality: The bicarbonate wash neutralizes any acidic components. The brine wash

helps to remove residual water from the organic layer, initiating the drying process.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by flash column chromatography on silica gel,

using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the

pure amide.
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Protocol 2: Tert-butyl Ester Formation via EDC/DMAP
Activation
The synthesis of tert-butyl esters can be challenging due to the steric hindrance of the tert-butyl

alcohol. This protocol employs a carbodiimide activator (EDC) and a nucleophilic catalyst

(DMAP) to facilitate the esterification under mild conditions.[12] Tert-butyl esters are valuable

as protecting groups for carboxylic acids, as they are stable to many reaction conditions but

can be cleaved under acidic conditions (e.g., with TFA).[13]

Materials & Reagents:

5-Tert-butyl-1,3-oxazole-4-carboxylic acid (1.0 equiv)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

4-Dimethylaminopyridine (DMAP) (0.2 equiv, catalytic)

Tert-butyl alcohol (large excess, can be used as co-solvent)

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 5-tert-butyl-1,3-
oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM.

Reagent Addition: Add tert-butyl alcohol (5-10 equiv), DMAP (0.2 equiv), and finally EDC (1.5

equiv).

Causality: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.

DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a highly

reactive N-acylpyridinium salt. This salt is much more susceptible to attack by the sterically

hindered tert-butyl alcohol than the O-acylisourea itself.[12]

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the

disappearance of the starting material by TLC or LC-MS.
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Workup: Dilute the reaction mixture with DCM. Wash the organic phase with water and then

with brine.

Expert Insight: This removes the water-soluble urea byproduct from the EDC and other

salts.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove

the solvent in vacuo.

Purification: Purify the crude residue by flash column chromatography (typically with a

hexane/ethyl acetate gradient) to isolate the pure tert-butyl ester.

Safety and Handling
5-Tert-butyl-1,3-oxazole-4-carboxylic acid should be handled in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to

the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion
5-Tert-butyl-1,3-oxazole-4-carboxylic acid is a potent and versatile synthetic building block.

Its strategically positioned reactive handle and sterically influential tert-butyl group make it an

ideal starting point for the synthesis of novel and diverse molecular entities. The robust

protocols for amide coupling and esterification provided herein serve as a validated foundation

for researchers to unlock the full potential of this scaffold in the pursuit of new therapeutic

agents and chemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1343853?utm_src=pdf-body
https://www.benchchem.com/product/b1343853?utm_src=pdf-body
https://www.benchchem.com/product/b1343853?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B3378611
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. A comprehensive review on biological activities of oxazole derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

3. iajps.com [iajps.com]

4. benthamdirect.com [benthamdirect.com]

5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. PubChemLite - 5-tert-butyl-1,3-oxazole-4-carboxylic acid (C8H11NO3)
[pubchemlite.lcsb.uni.lu]

8. 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid - CAS:914637-34-6 - Sunway Pharm Ltd
[3wpharm.com]

9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic
acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC
[pmc.ncbi.nlm.nih.gov]

10. scribd.com [scribd.com]

11. Amide Synthesis [fishersci.co.uk]

12. researchgate.net [researchgate.net]

13. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid
derivatives - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Value of the 5-Tert-butyl
Oxazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343853#using-5-tert-butyl-1-3-oxazole-4-carboxylic-
acid-as-a-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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